

A Comparative Analysis of the Bioactivities of Atractylenolide I, II, and III

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Atractylenolide I, II, and III are the primary bioactive sesquiterpenoid lactones isolated from the rhizome of Atractylodes macrocephala, a widely used traditional Chinese medicine.[1][2] These compounds have garnered significant attention from the scientific community for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[3][4] While sharing a common structural backbone, subtle variations in their chemical structures lead to notable differences in their biological profiles. This guide provides a comparative analysis of the bioactivities of Atractylenolide I, II, and III, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural compounds.

Anti-inflammatory Effects

Atractylenolide I and III have demonstrated potent anti-inflammatory properties, while the anti-inflammatory effects of Atractylenolide II are less frequently reported.[2] The primary mechanism underlying their anti-inflammatory action involves the modulation of key signaling pathways such as NF-κB and MAPK.[2][5]

Atractylenolide I has been shown to reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines like TNF-α and IL-6 in RAW264.7 macrophages.[1][6] It exerts its effect by inhibiting the ERK1/2, p38, and NF-κB signaling pathways.[2][6] Furthermore, **Atractylenolide I** has shown more potent inhibition of TNF-α and nitric oxide (NO) production in LPS-activated peritoneal macrophages compared to **Atractylenolide III**.[7]



Atractylenolide II has limited reported anti-inflammatory activity, with one study indicating its ability to inhibit LPS-induced NO secretion in RAW264.7 macrophages with an IC50 of 17.73 μ M.[2][8]

Atractylenolide III effectively inhibits the production of NO, TNF-α, IL-6, and PGE2 in LPS-stimulated RAW264.7 macrophages.[5][9] This inhibition is associated with the suppression of the MAPK and NF-κB signaling pathways.[5][9]

Compound	Model	Key Markers Inhibited	IC50 Values	Signaling Pathways	Reference
Atractylenolid e I	LPS- activated peritoneal macrophages	TNF-α, NO	TNF-α: 23.1 μM; NO: 67.3 μΜ	NF-κB, ERK1/2, p38	[7]
Atractylenolid e II	LPS-induced RAW 264.7 cells	NO	17.73 μΜ	Not specified	[8]
Atractylenolid e III	LPS- activated peritoneal macrophages	TNF-α, NO	TNF-α: 56.3 μΜ; NO: 76.1 μΜ	NF-ĸB, MAPK (ERK1/2, p38, JNK1/2)	[5][7]

Anti-cancer Activity

Atractylenolide I and II have shown remarkable anti-cancer activities, while Atractylenolide III also exhibits anti-tumor effects, albeit through partially different mechanisms.[3][4] The anti-cancer properties of these compounds are largely attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways like JAK2/STAT3, PI3K/Akt, and Ras/ERK.[1][2]

Atractylenolide I has demonstrated broad-spectrum anti-cancer activity against a range of cancer cell lines including colon, gastric, lung, ovarian, and breast cancer.[1] It induces apoptosis and inhibits proliferation by regulating pathways such as PI3K/Akt, JAK2/STAT3, and



TLR4/MyD88/NF-κB.[1] For instance, in human colon adenocarcinoma HT-29 cells, the IC50 of **Atractylenolide I** was 95.7 μM after 48 hours of incubation.[10]

Atractylenolide II has been shown to inhibit the proliferation of prostate cancer cells and B16 melanoma cells by inducing cell cycle arrest and apoptosis.[8][11] It modulates signaling pathways including JAK2/STAT3 and Ras/ERK.[1] In B16 melanoma cells, **Atractylenolide II** inhibited cell proliferation with an IC50 of 82.3 µM after 48 hours.[11]

Atractylenolide III exerts its anti-cancer effects by inducing apoptosis in cancer cells, such as human colon cancer HCT-116 cells and lung cancer A549 cells, through the activation of the mitochondrial apoptosis pathway involving caspases.[2] It has also been shown to inhibit the JAK2/STAT3 pathway.[2]

Compound	Cancer Cell Line	Bioactivity	IC50 Value (48h)	Signaling Pathways	Reference
Atractylenolid e I	Human colon adenocarcino ma (HT-29)	Inhibition of proliferation, Induction of apoptosis	95.7 μΜ	Mitochondria- dependent pathway	[10]
Atractylenolid e II	B16 melanoma cells	Inhibition of proliferation, G1 phase arrest, Apoptosis	82.3 μΜ	p38, ERK, Akt, p53	[11]
Atractylenolid e III	Human lung cancer (A549)	Induction of apoptosis	Not specified	Mitochondrial pathway (Caspase-3, Caspase-9)	[2]

Neuroprotective Effects

Atractylenolide I and III have demonstrated significant neuroprotective activities, while the neuroprotective effects of **Atractylenolide II** are less documented.[3][4] Their neuroprotective mechanisms involve reducing neuroinflammation and protecting neurons from apoptosis.







Atractylenolide I has shown neuroprotective effects in models of Parkinson's disease by attenuating neuroinflammation.[12][13] It can reverse motor deficits, decrease microglial activation, and protect dopaminergic neurons in MPTP-intoxicated mice.[12] This is achieved by inhibiting the nuclear translocation of NF-kB and inducing heme oxygenase-1 (HO-1).[12] [13]

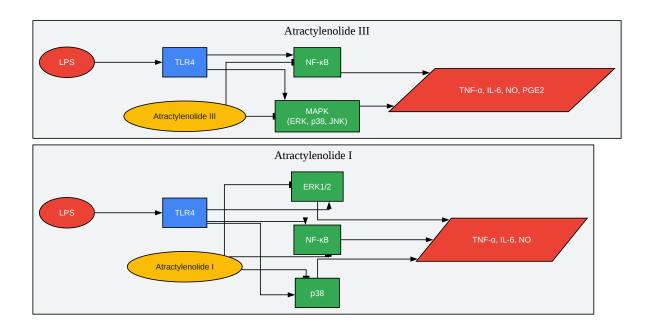
Atractylenolide III has been shown to protect against cerebral ischemic injury and neuroinflammation by inhibiting the JAK2/STAT3 pathway.[14] It also exhibits neuroprotective effects against glutamate-induced neuronal apoptosis by inhibiting the caspase signaling pathway.[15] Furthermore, it can ameliorate learning and memory impairment by reducing reactive oxygen species (ROS) formation.[16]

| Compound | Model | Protective Effect | Mechanism | Reference | |---|---|---| |

Atractylenolide | | In vitro and in vivo models of Parkinson's Disease | Attenuates neuroinflammation, protects dopaminergic neurons | Abates NF-kB nuclear translocation, induces HO-1 |[12][13] | | Atractylenolide | III | Mouse model of cerebral ischemic injury | Reduces brain infarct size, ameliorates brain edema | Inhibits JAK2/STAT3/Drp1-dependent mitochondrial fission |[14] | | Atractylenolide | III | Glutamate-induced neuronal apoptosis | Inhibits neuronal apoptosis | Inhibits caspase signaling pathway |[15] | | Atractylenolide | III | Homocysteine-induced cognitive impairment in rats | Ameliorates learning and memory impairment | Decreases ROS formation |[16] |

Signaling Pathway Diagrams

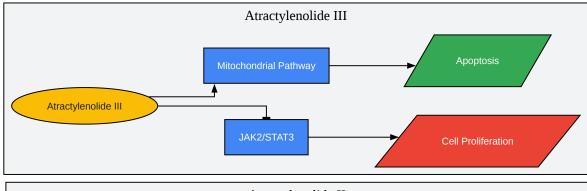


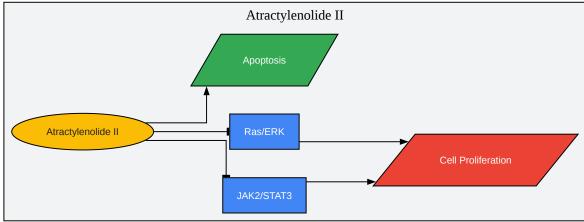


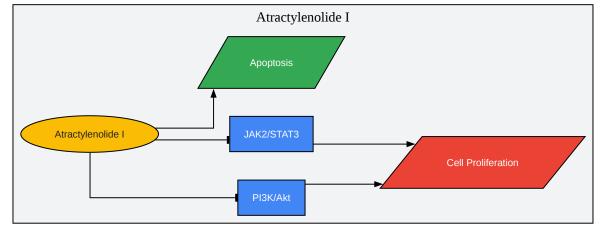
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Caption: Anti-inflammatory signaling pathways of Atractylenolide I and III.

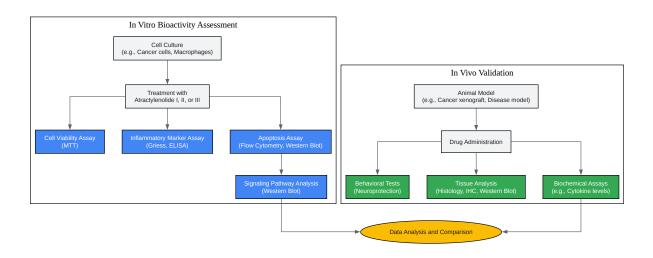












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